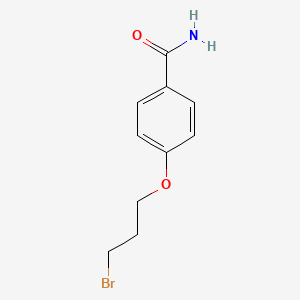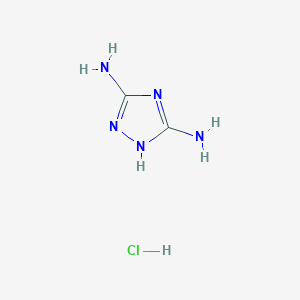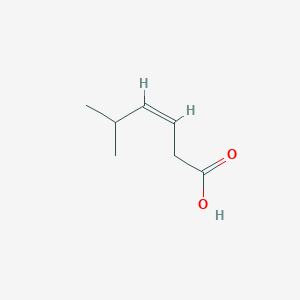
1,3-Benzenedisulfonamide, 4-(dimethylamino)-N,N,N',N'-tetramethyl-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-N,N,N’,N’-Tetramethyl-6-(Trifluoromethyl)-1,3-Benzenedisulfonamide is a complex organic compound characterized by the presence of dimethylamino, trifluoromethyl, and benzenedisulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-N,N,N’,N’-Tetramethyl-6-(Trifluoromethyl)-1,3-Benzenedisulfonamide typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable benzenedisulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-N,N,N’,N’-Tetramethyl-6-(Trifluoromethyl)-1,3-Benzenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenedisulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-N,N,N’,N’-Tetramethyl-6-(Trifluoromethyl)-1,3-Benzenedisulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-N,N,N’,N’-Tetramethyl-6-(Trifluoromethyl)-1,3-Benzenedisulfonamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their chemical structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
4-(Dimethylamino)benzoic acid: Used in various chemical reactions and as a pharmaceutical intermediate.
Diethyl (4-(dimethylamino)-2,5-dihydro-2,5-dioxo-1H-pyrrol-3-yl)-(hydroxy)methylphosphonate: Investigated for its anti-cancer properties.
Uniqueness
4-(Dimethylamino)-N,N,N’,N’-Tetramethyl-6-(Trifluoromethyl)-1,3-Benzenedisulfonamide is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential applications. The presence of both dimethylamino and trifluoromethyl groups enhances its nucleophilicity and electrophilicity, making it a versatile compound in various chemical reactions.
Propiedades
Número CAS |
55670-16-1 |
|---|---|
Fórmula molecular |
C13H20F3N3O4S2 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
4-(dimethylamino)-1-N,1-N,3-N,3-N-tetramethyl-6-(trifluoromethyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C13H20F3N3O4S2/c1-17(2)10-7-9(13(14,15)16)11(24(20,21)18(3)4)8-12(10)25(22,23)19(5)6/h7-8H,1-6H3 |
Clave InChI |
XRYTVYJWSKPPBG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C(=C1)C(F)(F)F)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-1-{4-[(3,5-Dichloro-4-pyridinyl)oxy]phenyl}-2-{[4-(trifluoromethyl)-2-pyridinyl]hydrazono}ethanone](/img/structure/B12835343.png)

![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)

![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)




![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)
![Ammonium Bis[PerfluoroHexadecylEthyl]Phosphate](/img/structure/B12835390.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)

